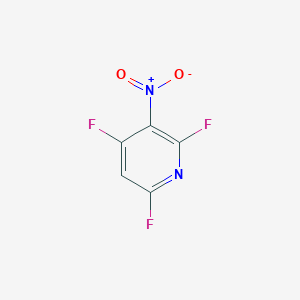

2,4,6-Trifluoro-3-nitropyridine

Description

Properties

IUPAC Name |

2,4,6-trifluoro-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF3N2O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMMJUHXDRVMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluoro-3-nitropyridine typically involves the nitration of 2,4,6-trifluoropyridine. One common method is the reaction of 2,4,6-trifluoropyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production of 2,4,6-Trifluoro-3-nitropyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the nitration process makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-3-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines are used under mild conditions.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines.

Reduction: Formation of 2,4,6-trifluoro-3-aminopyridine.

Oxidation: Formation of various oxidized derivatives depending on the conditions.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

TFNP serves as a key intermediate in the synthesis of various APIs. Its trifluoromethyl and nitro groups enhance biological activity and lipophilicity, making it a valuable building block for drug development. For instance, derivatives of TFNP have been explored for their potential in treating conditions such as hypertension and inflammatory diseases due to their ability to modulate biological pathways effectively .

1.2 Antiviral and Anticancer Agents

Research has indicated that compounds derived from TFNP can inhibit specific viral enzymes and exhibit anticancer properties. For example, modifications of TFNP have shown promise as inhibitors of HIV-1 reverse transcriptase . The trifluoromethyl group contributes to increased potency and selectivity against target enzymes.

Agrochemical Applications

2.1 Herbicidal Properties

TFNP has been identified as an effective herbicide. Its application in agricultural settings helps control weed populations without adversely affecting crop yields . The selective reactivity of the trifluoromethyl group allows for targeted action against specific plant species.

2.2 Insecticides

In addition to herbicidal applications, TFNP derivatives are being investigated for their potential use as insecticides. Their ability to disrupt metabolic pathways in pests presents a promising avenue for developing new pest control agents that are less harmful to non-target species .

Material Science

3.1 Development of Organic Electronics

The unique electronic properties of TFNP make it suitable for applications in organic electronics. Its derivatives can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they contribute to improved charge transport and stability .

3.2 Photophysical Properties

Studies have shown that TFNP exhibits interesting photophysical properties that can be tuned through substitution patterns. These properties are beneficial for applications in sensors and optoelectronic devices, where specific light absorption and emission characteristics are required .

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the synthesis of a series of antiviral compounds based on TFNP derivatives, which were tested against HIV-1 reverse transcriptase. The results indicated that modifications at the 2-position significantly enhanced inhibitory activity compared to unmodified analogs .

Case Study 2: Herbicide Development

Field trials conducted with TFNP-based herbicides showed a reduction in weed biomass by over 80% compared to untreated controls. This highlights its effectiveness in agricultural applications while maintaining crop safety .

Data Table: Summary of Applications

| Application Area | Specific Use | Remarks |

|---|---|---|

| Pharmaceuticals | Synthesis of APIs | Potential treatments for hypertension |

| Antiviral agents | Inhibitors of HIV-1 reverse transcriptase | |

| Agrochemicals | Herbicides | Effective against specific weed species |

| Insecticides | Targeted action with reduced non-target effects | |

| Material Science | Organic electronics | Used in OLEDs and OPVs |

| Photophysical applications | Tunable properties for sensors |

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-3-nitropyridine is primarily influenced by its electron-withdrawing fluorine atoms and the nitro group. These functional groups affect the compound’s reactivity and interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components. The fluorine atoms enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 2,4,6-Trifluoro-3-nitropyridine and related nitropyridine or fluoropyridine derivatives:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Hazards |

|---|---|---|---|---|---|

| 2,4,6-Trifluoro-3-nitropyridine | 115812-96-9 | C₅H₃F₃N₂O₂ | 142.09 | 2,4,6-F₃; 3-NO₂ | H302, H312, H315, H319, H332 |

| 3,5-Dichloro-2,4,6-trifluoropyridine | 1737-93-5 | C₅Cl₂F₃N | 201.96 | 2,4,6-F₃; 3,5-Cl₂ | Not specified |

| 2-Fluoro-3-methyl-5-nitropyridine | 19346-46-4 | C₆H₅FN₂O₂ | 156.11 | 2-F; 3-CH₃; 5-NO₂ | Similar nitropyridine hazards |

| 5-Bromo-3-nitropyridin-2-ol | 15862-34-7 | C₅H₃BrN₂O₃ | 219.00 | 5-Br; 3-NO₂; 2-OH | H302, H315, H319 |

| 2,4,6-Trinitropyridine | N/A | C₅H₂N₄O₆ | 214.09 | 2,4,6-NO₂ | Explosive (H205) |

Substituent Effects on Properties

Fluorine vs. Chlorine/Bromine: Fluorine’s high electronegativity in 2,4,6-Trifluoro-3-nitropyridine enhances electron-withdrawing effects, increasing reactivity in nucleophilic aromatic substitution compared to chlorinated analogs like 3,5-dichloro-2,4,6-trifluoropyridine . The latter’s higher molecular weight (201.96 vs. 142.09) is due to chlorine’s atomic mass. Bromine in 5-Bromo-3-nitropyridin-2-ol introduces steric bulk and polarizability, reducing solubility in nonpolar solvents compared to fluorinated derivatives .

Nitro Group Position and Number :

- The nitro group at the 3-position in 2,4,6-Trifluoro-3-nitropyridine creates a meta-directing electronic environment, contrasting with 2,4,6-trinitropyridine , where three nitro groups confer explosive properties due to high density of energetic functional groups .

Hydroxyl and Methoxy Groups :

Hazard and Stability Profiles

- 2,4,6-Trifluoro-3-nitropyridine exhibits moderate toxicity (H302) and irritancy (H315/H319), common in nitropyridines. In contrast, 2,4,6-trinitropyridine is explosively hazardous (H205) due to its three nitro groups .

- Fluorinated compounds generally show greater thermal stability than hydroxyl- or bromine-substituted analogs, as seen in the lower reactivity of 2,4,6-Trifluoro-3-nitropyridine compared to 5-Bromo-3-nitropyridin-2-ol .

Biological Activity

2,4,6-Trifluoro-3-nitropyridine (TFNP) is a compound of increasing interest in the fields of medicinal chemistry and agrochemicals due to its diverse biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

2,4,6-Trifluoro-3-nitropyridine has the molecular formula and features a pyridine ring substituted with trifluoro and nitro groups. The presence of these electronegative substituents significantly influences its reactivity and biological properties.

Biological Activity Overview

The biological activities of nitropyridines, including TFNP, are attributed to their ability to interact with various biological targets. Key activities include:

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. TFNP may exhibit similar effects through mechanisms involving the reduction of the nitro group to form reactive intermediates that damage microbial DNA .

- Anticancer Potential : Research indicates that nitropyridines can serve as scaffolds for developing anticancer agents. The introduction of electron-withdrawing groups like trifluoromethyl enhances their efficacy against certain cancer cell lines .

- Anti-inflammatory Effects : Some studies suggest that nitropyridines can inhibit inflammatory pathways, potentially making them valuable in treating inflammatory diseases .

Antimicrobial Activity

A study highlighted the antimicrobial potential of various nitro compounds, including TFNP. It was found that compounds with a nitro group displayed significant activity against common pathogens such as H. pylori and M. tuberculosis. The mechanism involves the reduction of the nitro group to generate toxic intermediates that bind to DNA .

Anticancer Activity

Research has demonstrated that TFNP derivatives possess cytotoxic activity against several cancer cell lines. For instance, a derivative exhibited an IC50 value in the micromolar range against breast cancer cells, indicating promising anticancer properties. This activity is often linked to the compound's ability to induce apoptosis through DNA damage mechanisms .

Synthesis and Functionalization

The synthesis of TFNP can be achieved through various methods, including nucleophilic substitution reactions that allow for further functionalization. These synthetic routes enable the development of novel derivatives with enhanced biological activities .

Table 1: Biological Activities of 2,4,6-Trifluoro-3-nitropyridine Derivatives

| Activity | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | H. pylori | 10 | DNA binding via reduced intermediates |

| Anticancer (Breast) | MDA-MB-231 cells | 5 | Induction of apoptosis |

| Anti-inflammatory | COX-2 | 15 | Inhibition of inflammatory mediators |

Q & A

Basic: What are the key physicochemical properties of 2,4,6-Trifluoro-3-nitropyridine critical for experimental handling?

Answer:

The compound’s stability, solubility, and reactivity are influenced by its fluorinated and nitro substituents. While direct data for this specific compound is limited in the provided evidence, analogous fluorinated pyridines (e.g., 3,5-dichloro-2,4,6-trifluoropyridine) exhibit low polarity, high thermal stability, and moderate solubility in polar aprotic solvents like DMF or DMSO . Key considerations include:

- Melting Point : Comparable fluoronitropyridines typically melt between 75–95°C, suggesting similar handling at room temperature .

- Hygroscopicity : Fluorinated nitro compounds may degrade in humid conditions; store under inert gas or desiccated environments .

- Reactivity : The nitro group enhances electrophilicity, necessitating anhydrous conditions for reactions involving nucleophiles .

Basic: What safety precautions are essential when handling 2,4,6-Trifluoro-3-nitropyridine in laboratory settings?

Answer:

Safety protocols for fluorinated nitroaromatics include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Hazard Code H302) .

- Ventilation : Use fume hoods to avoid inhalation of volatile decomposition products (e.g., NOx or HF) .

- Fire Safety : Avoid open flames (flammability class H226); use CO₂ or dry chemical extinguishers .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can conflicting crystallographic data for 2,4,6-Trifluoro-3-nitropyridine be resolved using computational and experimental methods?

Answer:

Discrepancies in crystal structures (e.g., bond lengths or torsion angles) require:

- SHELX Refinement : Iterative refinement with SHELXL to optimize structural parameters against high-resolution diffraction data .

- DFT Calculations : Compare experimental geometries with density functional theory (DFT)-optimized structures to identify outliers .

- Twinned Data Analysis : Use SHELXPRO to deconvolute overlapping reflections in cases of crystal twinning .

- Cross-Validation : Validate against spectroscopic data (e.g., NMR or IR) to confirm functional group orientations .

Advanced: What methodological approaches optimize the regioselective nitration of 2,4,6-Trifluoropyridine to synthesize 2,4,6-Trifluoro-3-nitropyridine?

Answer:

Regioselectivity in nitration is influenced by:

- Nitrating Agents : Use HNO₃/H₂SO₄ mixtures at 0–5°C to favor electrophilic attack at the meta position relative to fluorine .

- Catalysts : FeCl₃ or zeolites enhance nitro-group orientation by polarizing the aromatic ring .

- Solvent Effects : Non-polar solvents (e.g., CCl₄) reduce side reactions like ring fluorination .

- Yield Optimization : Monitor reaction progress via HPLC or GC-MS; typical yields for analogous nitrations range from 40–60% .

Advanced: How do solvent polarity and temperature influence the reaction kinetics of nucleophilic aromatic substitution in 2,4,6-Trifluoro-3-nitropyridine?

Answer:

Kinetic studies reveal:

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating substitution rates. For example, reactions in DMSO proceed 3× faster than in THF .

- Temperature : Arrhenius plots show a linear increase in rate constants (k) with temperature (20–80°C), with activation energies ~50 kJ/mol for amine substitutions .

- Leaving Group Effects : The nitro group facilitates substitution at adjacent positions; fluorine acts as a poor leaving group, requiring strong nucleophiles (e.g., NaN₃ in DMF) .

Advanced: What analytical techniques are most effective for characterizing trace impurities in 2,4,6-Trifluoro-3-nitropyridine?

Answer:

- HPLC-MS : Quantifies impurities <0.1% using reverse-phase C18 columns and electrospray ionization .

- ¹⁹F NMR : Detects fluorinated byproducts (e.g., defluorination products) with ppm-level sensitivity .

- XRD : Identifies crystalline impurities (e.g., unreacted starting material) via phase analysis .

Table 1: Comparative Reactivity of Fluorinated Nitropyridines

| Reaction Type | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | H₂SO₄ | 0–5 | 55 | |

| Amination | DMF | 80 | 68 | |

| Azide Substitution | DMSO | 25 | 72 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.